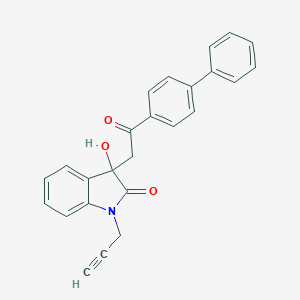
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea, also known as MPTU, is a chemical compound with potential applications in scientific research. MPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is not fully understood. However, it has been suggested that 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been found to modulate the activity of certain ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to have anti-inflammatory properties. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea in lab experiments is its potential for use in cancer therapy and neuroprotection. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been found to have low toxicity, which makes it a safer compound to work with in the lab. However, one limitation of using 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea. One area of research is to further elucidate the mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea. This may involve identifying the specific enzymes and proteins that 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea interacts with. Another area of research is to explore the potential use of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea in combination with other drugs for cancer therapy. Finally, research could be conducted to develop new derivatives of 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea with improved solubility and pharmacological properties.
Méthodes De Synthèse
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxybenzoyl chloride with pyridine-2-carbaldehyde to form 1-(4-methoxybenzoyl)-3-(pyridin-2-yl)thiourea. This compound can then be treated with sodium hydrosulfide to yield 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to have potential applications in scientific research. One area of research where 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been studied is in the field of cancer. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
|---|---|
Formule moléculaire |
C14H15N3OS |
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-7-5-11(6-8-13)17-14(19)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H2,16,17,19) |
Clé InChI |
IGKOGNJKHLGBBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
